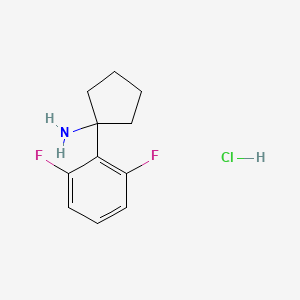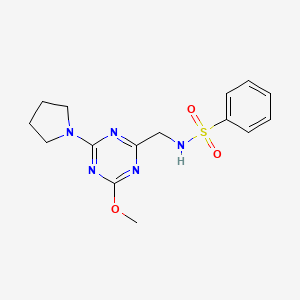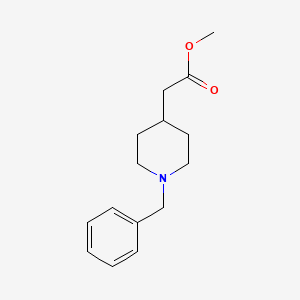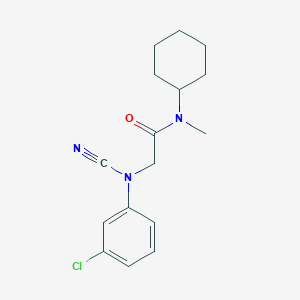
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CCMA, and it has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of CCMA is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity levels. This interaction is thought to be responsible for the various physiological and biochemical effects observed with CCMA.
Biochemical and physiological effects:
CCMA has been found to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cell signaling pathways, and modulate the expression of certain genes. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CCMA in lab experiments is its ability to selectively target certain proteins and enzymes, making it a valuable tool for investigating their role in various biological processes. However, one of the limitations of using CCMA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving CCMA, including its use as a potential treatment for various types of cancer, as well as its potential applications in the field of nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of CCMA and its potential applications in various research fields.
Conclusion:
In conclusion, CCMA is a valuable tool for scientific research, with various potential applications in the fields of biochemistry, cell biology, and cancer research. Its ability to selectively target certain proteins and enzymes makes it a valuable tool for investigating their role in various biological processes, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of CCMA involves the reaction of 3-chloroaniline with cyanogen bromide to form 2-(3-chloro-N-cyanoanilino)-N-methylacetamide, which is then reacted with cyclohexylamine to form the final product. This synthesis method has been optimized to produce high yields of CCMA, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
CCMA has been found to have various applications in scientific research, including its use as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been used as a tool for investigating the role of certain proteins in cell signaling pathways and as a potential treatment for certain types of cancer.
Propiedades
IUPAC Name |
2-(3-chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-19(14-7-3-2-4-8-14)16(21)11-20(12-18)15-9-5-6-13(17)10-15/h5-6,9-10,14H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYBEKLOLPNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)
![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)
![2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile](/img/structure/B2573064.png)
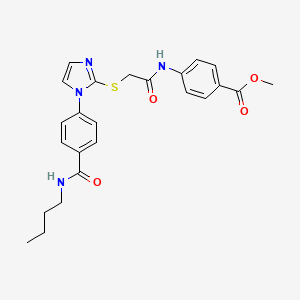
![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

![Methyl 2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2573074.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2573077.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2573078.png)

